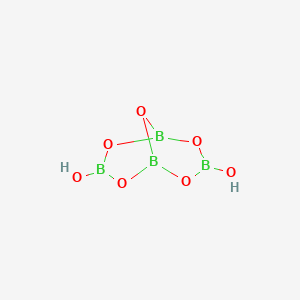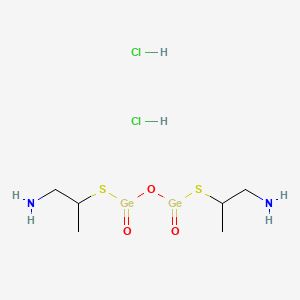
2,2'-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It is known for its unique chemical structure, which includes germanium atoms, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium-based precursors with organic compounds. One common method involves the use of rare-earth triflate catalysts for the ring-opening polymerization of 1,3-dioxolane . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium hydrides.
Wissenschaftliche Forschungsanwendungen
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The germanium atoms in the compound can interact with biological molecules, potentially leading to the modulation of cellular processes. This interaction may involve the inhibition of specific enzymes or the activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropanoate
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropionic acid
Uniqueness
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is unique due to its specific chemical structure, which includes both germanium and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
124187-05-9 |
|---|---|
Molekularformel |
C6H18Cl2Ge2N2O3S2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-[[1-aminopropan-2-ylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2O3S2.2ClH/c1-5(3-9)14-7(11)13-8(12)15-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
InChI-Schlüssel |
MKAOSKWBGMYFNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)S[Ge](=O)O[Ge](=O)SC(C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)
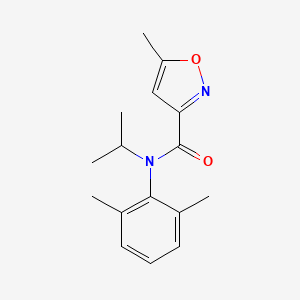
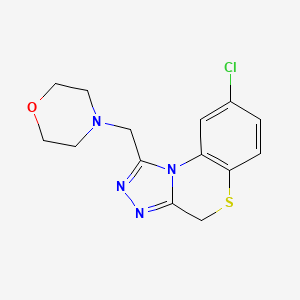
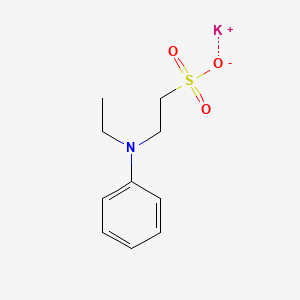
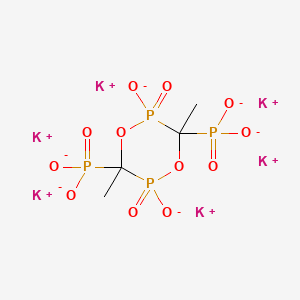
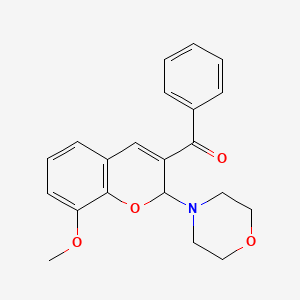

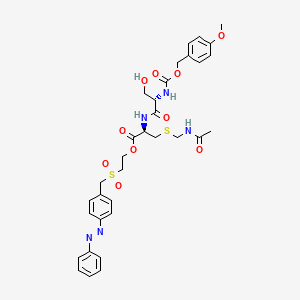


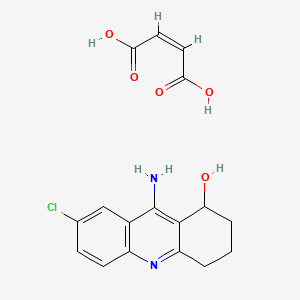
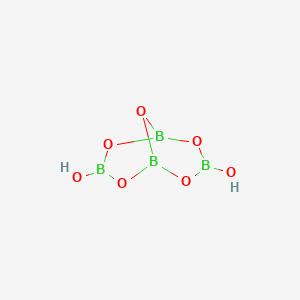
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
